molecular formula C15H14ClNO2 B1517438 Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- CAS No. 19514-98-8

Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-

Cat. No.: B1517438
CAS No.: 19514-98-8
M. Wt: 275.73 g/mol
InChI Key: WUOSCOWZKWFVOS-UHFFFAOYSA-N
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Description

This compound is of interest due to its structural similarity to bioactive molecules, particularly in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

2-chloro-N-(3-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-10-15(18)17-13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOSCOWZKWFVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Properties

Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- is characterized by its acetamide functional group and a chloro substituent on the phenyl ring. The presence of the methoxy group enhances its lipophilicity, which is crucial for biological activity.

  • Molecular Formula : C15H14ClNO2
  • Molecular Weight : 273.73 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Acetamides are known to interact with various enzymes, particularly through the formation of covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme function, impacting various biochemical pathways.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by modifying key proteins involved in these processes, which can lead to altered cellular responses .
  • Antimicrobial Activity : Studies have shown that chloroacetamides exhibit antimicrobial properties, with variations in efficacy based on the position of substituents on the phenyl ring. This suggests that structural modifications can enhance or diminish biological activity .

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits serine proteases
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Properties

A study evaluated several N-substituted phenyl chloroacetamides for their antimicrobial potential against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria due to increased lipophilicity, facilitating membrane penetration .

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that acetamides could effectively inhibit serine proteases by covalently modifying their active sites. This modification alters the catalytic activity of these enzymes, which is crucial in various physiological processes.

5. Dosage Effects and Toxicity

The biological effects of Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- vary significantly with dosage:

  • Low Doses : Selective inhibition of target enzymes with minimal toxicity.
  • High Doses : Increased risk of hepatotoxicity and nephrotoxicity due to reactive intermediates formed during metabolism.

6. Conclusion

Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- demonstrates significant biological activity through mechanisms such as enzyme inhibition and antimicrobial action. Its efficacy can be influenced by structural modifications, making it a promising candidate for further pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the 2-chloroacetamide backbone but differ in substituents, leading to variations in biological activity, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Primary Activity/Application Source (Evidence ID)
Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- C₁₅H₁₄ClNO₂ 275.73 g/mol 3-(Phenylmethoxy)phenyl Under investigation
2-Chloro-N-phenylacetamide C₈H₈ClNO 169.61 g/mol Phenyl Anticancer (ABL T315I inhibition)
2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide C₉H₇ClF₃NO 237.61 g/mol 3-(Trifluoromethyl)phenyl Mosquito repellent
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide C₁₁H₁₄ClNO 211.69 g/mol 2-Ethyl-6-methylphenyl Pesticide (S-metolachlor TP)
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide C₁₇H₁₃ClN₄O₂S 380.83 g/mol Thiadiazole-pyridinyl complex Cytotoxic (IC₅₀ = 1.8 µM on Caco-2)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.77 g/mol 2,6-Diethylphenyl, methoxymethyl Herbicide

Key Research Findings

(a) Anticancer Activity
  • 2-Chloro-N-phenylacetamide derivatives (): Synthesized via alkylation reactions in DMF with K₂CO₃, these compounds exhibited antitumor activity against the ABL (T315I) cell line, a resistant leukemia model. The absence of bulky substituents (e.g., methoxy or trifluoromethyl groups) correlated with moderate activity (IC₅₀ > 10 µM) .
  • Phenoxy-thiadiazole derivatives (): Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide) showed high cytotoxicity (IC₅₀ = 1.8 µM on Caco-2), attributed to the electron-withdrawing fluoro group enhancing membrane permeability .
(b) Repellent and Insecticidal Properties
  • 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide (): Demonstrated potent repellency against Aedes aegypti mosquitoes (ED₅₀ < 0.1 µg/cm²), outperforming DEET in some assays. The trifluoromethyl group enhances lipophilicity, promoting cuticular penetration .
(c) Environmental and Agrochemical Relevance
  • S-metolachlor transformation products (TPs) (–7): 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide was prioritized due to environmental persistence. Computational models predicted reproductive toxicity risks for its hydroxylated derivatives (e.g., 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide) .
  • Alachlor (): A widely used herbicide with a methoxymethyl group enhancing soil adsorption. Its environmental half-life exceeds 30 days, raising concerns about groundwater contamination .

Physicochemical Properties

  • Melting Points :
    • 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide: 62.5–64°C .
    • Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-: Predicted higher melting point (>100°C) due to increased aromatic stacking .
  • Lipophilicity :
    • LogP values increase with hydrophobic substituents (e.g., trifluoromethyl: LogP ~3.5 vs. phenylmethoxy: LogP ~2.8) .

Preparation Methods

Synthesis of 3-(Phenylmethoxy)aniline Intermediate

Catalytic and Alternative Methods

Some synthetic routes employ catalytic systems to improve yields and selectivity:

  • Palladium-catalyzed amidation using palladium acetate and ligands such as 2,2'-bipyridine has been reported for related chloroacetamide derivatives. This method involves:

    • Palladium acetate (1.3 mg)
    • 2,2'-bipyridine (0.9 mg)
    • Aniline derivative (18.6 mg)
    • 2-chloro-N,N-dimethylacetamide (243.1 mg)
    • Pivalic acid and boron trifluoride etherate as additives
    • Toluene solvent at 120°C for 24 hours

    This approach yielded 81% pure product, demonstrating the utility of transition metal catalysis in acetamide synthesis.

Reaction Conditions and Optimization

  • Molar Ratios: A 1:1 molar ratio of amine to chloroacetyl chloride is critical to avoid mixed N- and O-acylation products.
  • Temperature: Low temperature during addition (0°C) followed by room temperature stirring helps control reaction rate and selectivity.
  • Solvent: Polar aprotic solvents such as THF or DMF facilitate solubility and reaction efficiency.
  • Base: Potassium carbonate is commonly used to neutralize HCl generated and to promote nucleophilicity of the amine.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Direct Acylation 3-(Phenylmethoxy)aniline, Chloroacetyl chloride, K2CO3, THF 0°C addition, RT stirring 4h High (typical >80%) Avoids O-acylation by controlled molar ratio
Pd-Catalyzed Amidation Aniline, 2-chloro-N,N-dimethylacetamide, Pd(OAc)2, 2,2'-bipyridine, Pivalic acid, BF3·OEt2, Toluene 120°C, 24h 81% Transition metal catalysis enhances selectivity and yield
Etherification (Intermediate) 3-Aminophenol, Benzyl halide, K2CO3, THF/DMF RT to reflux, several hours Moderate to high Prepares 3-(phenylmethoxy)aniline intermediate

Research Findings and Considerations

  • The formation of Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- requires careful control of reaction parameters to maximize N-acylation and minimize side products.
  • Transition metal catalysis offers an alternative route with high efficiency, but requires specialized reagents and conditions.
  • Purification typically involves chromatographic techniques or recrystallization to achieve pharmaceutical-grade purity.
  • The presence of the phenylmethoxy substituent influences both reactivity and solubility, necessitating optimization of solvent and temperature conditions.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-[3-(phenylmethoxy)phenyl]acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions involving substitution, reduction, and condensation. For example, a nitrobenzene derivative may undergo substitution with a phenylmethoxy group under alkaline conditions, followed by nitro group reduction (e.g., using iron powder in acidic media) to yield an aniline intermediate. This intermediate is then condensed with chloroacetic acid derivatives using condensing agents like DCC or EDC . Optimization involves adjusting solvent polarity (e.g., toluene or acetonitrile), temperature (reflux vs. room temperature), and catalyst loading to maximize yield and purity. Reaction progress is monitored via TLC with mobile phases such as toluene:acetone (7:3) .

Q. Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?

  • NMR spectroscopy (¹H and ¹³C): Confirms substitution patterns (e.g., phenylmethoxy group integration at δ 3.8–4.2 ppm for methoxy protons) and acetamide linkage (amide proton at δ 8.0–8.5 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~290–300) and fragmentation patterns indicative of chloro and phenylmethoxy groups .
  • Infrared (IR) spectroscopy : Identifies functional groups like amide C=O (1650–1700 cm⁻¹) and aryl ether C-O (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for derivatives of 2-chloro-N-[3-(phenylmethoxy)phenyl]acetamide?

Discrepancies in NMR or MS data may arise from differences in solvent systems, impurities, or tautomeric forms. Cross-validation using orthogonal techniques is essential:

  • Compare experimental data with computational predictions (e.g., PubChem or DFT-based spectral simulations) .
  • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in complex cases, such as distinguishing regioisomers .
  • Replicate synthesis under standardized conditions to isolate pure samples for reanalysis .

Q. What strategies are effective for optimizing reaction yields in the synthesis of structurally related acetamide derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for chloroacetamide intermediates .
  • Catalyst screening : Triethylamine or DMAP improves condensation efficiency by activating carbonyl groups .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during chloroacetyl chloride addition .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization (toluene/acetone) removes byproducts .

Q. How can researchers design experiments to probe the biological activity of this compound, such as antimicrobial or anticancer effects?

  • In vitro assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
  • Cancer cell lines : Evaluate cytotoxicity via MTT assays on HeLa or MCF-7 cells, comparing IC₅₀ values to reference drugs .
  • Molecular docking : Model interactions with target proteins (e.g., COVID-19 main protease or topoisomerase II) using AutoDock Vina or Schrödinger Suite .

Q. What electrochemical methods are suitable for studying its corrosion inhibition properties in industrial applications?

  • Potentiodynamic polarization (PDP) : Measure corrosion current density (icorr) and Tafel slopes in 0.1 M HCl to assess inhibition efficiency .
  • Electrochemical impedance spectroscopy (EIS) : Evaluate charge-transfer resistance (Rct) to determine adsorption behavior on carbon steel surfaces .
  • Temperature studies : Test inhibitor stability at elevated temperatures (40–60°C) to simulate industrial conditions .

Methodological Considerations

Q. How can computational tools aid in predicting the reactivity and stability of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to estimate bioavailability .
  • ADMET prediction : Use SwissADME or pkCSM to model pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What are the challenges in scaling up synthesis from lab to pilot scale, and how can they be mitigated?

  • Exothermic reactions : Use jacketed reactors with controlled cooling during chloroacetyl chloride addition .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of aniline to chloroacetyl chloride) and implement inline purification (e.g., continuous extraction) .
  • Safety : Handle iron powder and acidic reductants in fume hoods with inert gas purging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-
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Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-

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